molecular formula C18H21N3O B5578143 N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4-(1H-pyrazol-3-yl)benzamide

N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4-(1H-pyrazol-3-yl)benzamide

Cat. No. B5578143
M. Wt: 295.4 g/mol
InChI Key: BKALFHWQGIUKTD-NUTKFTJISA-N
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Description

Synthesis Analysis

The synthesis of similar pyrazole-based compounds often involves multi-step organic reactions, including 1,3-dipolar cycloadditions and rearrangements, as well as reactions with various reagents to achieve the desired molecular framework. For example, Liu et al. (2014) describe the synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)-benzamide derivatives via 1,3-dipolar cycloaddition and subsequent rearrangement, completed rapidly under mild conditions without a catalyst (Liu, Xu, Sun, Lu, & Guo, 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4-(1H-pyrazol-3-yl)benzamide can be characterized using techniques like X-ray crystallography, NMR, and DFT calculations. For instance, the study by Saeed et al. (2020) on antipyrine derivatives, which are structurally related, utilized X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations to analyze molecular interactions (Saeed et al., 2020).

Scientific Research Applications

Synthesis Techniques

Research on related compounds includes innovative synthesis methods such as the catalyst-free synthesis of benzamide derivatives through 1,3-dipolar cycloaddition and rearrangement processes. This method allows for the rapid and efficient production of novel compounds under mild conditions without the need for a catalyst (Liu et al., 2014). Another notable synthesis approach involves the generation of benzamide-based 5-aminopyrazoles and their fused heterocycles, offering a new pathway for creating compounds with potential antiviral activities, including against the H5N1 strain of the influenza A virus (Hebishy et al., 2020).

Characterization and Structural Analysis

Characterization of these compounds is critical for understanding their properties and potential applications. Studies have employed various spectroscopic techniques, including NMR, FT-IR, and mass spectrometry, to elucidate the molecular structure and confirm the synthesis outcomes. For example, the structural elucidation of benzothiazole derivatives as potent antitumor agents was achieved using these methods, providing a foundation for further biological evaluations (Yoshida et al., 2005).

Applications in Medicinal Chemistry and Drug Design

The synthesized compounds have been explored for various biological applications, including antimicrobial, antifungal, and anticancer activities. For instance, benzamide derivatives have shown promise as antitumor agents, with specific compounds displaying selective cytotoxicity against tumor cell lines. This highlights their potential for drug development and therapeutic applications (Yoshida et al., 2005). Additionally, the development of benzamide-based 5-aminopyrazoles and their derivatives has revealed significant antiviral activities, particularly against avian influenza, suggesting a new avenue for antiviral drug development (Hebishy et al., 2020).

properties

IUPAC Name

N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-4-(1H-pyrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18(20-17-9-8-12-2-1-3-15(12)17)14-6-4-13(5-7-14)16-10-11-19-21-16/h4-7,10-12,15,17H,1-3,8-9H2,(H,19,21)(H,20,22)/t12-,15-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKALFHWQGIUKTD-NUTKFTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C2C1)NC(=O)C3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC[C@@H]([C@H]2C1)NC(=O)C3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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